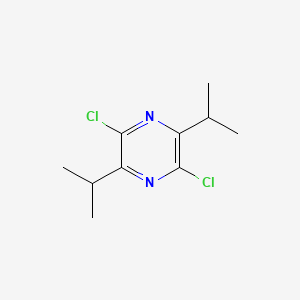

2,5-DICHLORO-3,6-DIISOPROPYLPYRAZINE

Description

Historical Development of Pyrazine (B50134) Synthesis and Derivatization

The journey into pyrazine chemistry began in the 19th century with some of the earliest organic synthesis reactions still in use today. The Staedel–Rugheimer pyrazine synthesis, first reported in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. acs.org Shortly after, in 1879, the Gutknecht pyrazine synthesis was developed, also based on the self-condensation of an α-ketoamine, but differing in the method of its synthesis. acs.org

Early derivatization of the pyrazine ring often involved direct substitution reactions, although the electron-deficient nature of the ring makes electrophilic substitution challenging. The discovery of naturally occurring pyrazines, such as tetramethylpyrazine isolated from cultures of Bacillus subtilis, spurred further interest in developing more versatile synthetic methods. chemicalbook.com Over the years, a variety of synthetic approaches have been established, including condensation reactions, ring closures, and metal-catalyzed cross-coupling reactions, allowing for the preparation of a wide array of substituted pyrazines. chemicalbook.com

Significance of Substituted Pyrazines in Contemporary Organic Synthesis

Substituted pyrazines are valuable building blocks in modern organic synthesis due to their diverse reactivity and the biological significance of the pyrazine core. The pyrazine moiety is found in numerous natural products and biologically active molecules, including members of the vitamin B family like riboflavin (B1680620) and folic acid. nih.gov This has made pyrazine derivatives attractive targets for medicinal chemists. For instance, Pyrazinamide (B1679903) is a crucial frontline medication for the treatment of tuberculosis. nih.gov

In the realm of organic synthesis, the nitrogen atoms in the pyrazine ring can act as ligands for metal catalysts, and the ring itself can be functionalized to create complex molecular architectures. prepchem.com The electron-withdrawing nature of the pyrazine ring also activates adjacent positions for nucleophilic substitution, a feature that is further enhanced by the presence of halogen substituents. researchgate.net This reactivity allows for the introduction of a wide range of functional groups, making substituted pyrazines versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govprepchem.com For example, pyrazine-based polymers have shown promise in the development of optical and photovoltaic devices. nih.gov

Research Landscape of Dichlorinated Pyrazine Derivatives

Dichlorinated pyrazine derivatives represent a particularly important subclass of halogenated pyrazines. The two chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions, enabling the facile introduction of various nucleophiles such as amines, alkoxides, and thiolates. This reactivity makes dichloropyrazines key starting materials for the synthesis of more complex, highly substituted pyrazines.

The synthesis of dichloropyrazines can be achieved through several routes. One common method involves the direct chlorination of a pyrazine precursor using reagents like phosphorus oxychloride (POCl₃). For instance, 2,5-dichloropyrazine (B10626) can be synthesized from 5-chloropyrazin-2-amine via a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently displaced by a chloride ion. chemicalbook.com Another approach involves the chlorination of hydroxypyrazines.

The reactivity of the chlorine atoms in dichloropyrazines is influenced by the other substituents on the ring. Electron-donating groups can decrease the reactivity towards nucleophilic substitution, while electron-withdrawing groups can enhance it. This allows for selective substitution reactions if the two chlorine atoms are in different chemical environments. Researchers have extensively utilized dichloropyrazines in the synthesis of a variety of compounds with interesting biological and material properties.

Academic Focus on 2,5-DICHLORO-3,6-DIISOPROPYLPYRAZINE

While the broader class of dichlorinated pyrazines has been well-explored, academic research specifically focused on This compound is limited in the publicly available scientific literature. Much of the available information on this specific compound comes from chemical suppliers, which provides basic physicochemical data.

| Property | Value |

| CAS Number | 67735-80-2 |

| Molecular Formula | C₁₀H₁₄Cl₂N₂ |

| Molecular Weight | 233.14 g/mol |

Despite the scarcity of dedicated studies on this particular molecule, its synthesis can be logically inferred from established pyrazine chemistry. A plausible synthetic route would involve the self-condensation of an α-amino ketone, specifically 1-amino-3-methyl-2-butanone, to form 2,5-dihydro-3,6-diisopropylpyrazine. This intermediate would then be oxidized to the aromatic 3,6-diisopropylpyrazine. Subsequent chlorination of this dialkylpyrazine would likely yield the target compound, this compound. A similar synthesis has been reported for 2,5-dimethyl-3,6-diisopropyl-pyrazine, which involves the autocondensation of 4-methyl-3-oximino-2-pentanone (B8601661) in the presence of zinc and acetic acid.

The reactivity of this compound is expected to be characteristic of other 2,5-dichloro-3,6-dialkylpyrazines. The two chlorine atoms would be susceptible to nucleophilic displacement, providing a gateway to a variety of 3,6-diisopropylpyrazine derivatives with different functional groups at the 2 and 5 positions. The bulky isopropyl groups may exert some steric hindrance, potentially influencing the rate and regioselectivity of these substitution reactions. Further academic investigation into this specific compound could reveal unique properties and applications arising from the combination of the reactive chloro-substituents and the bulky alkyl groups.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3,6-di(propan-2-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2N2/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWJCQOQXHXBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(C(=N1)Cl)C(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497904 | |

| Record name | 2,5-Dichloro-3,6-di(propan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67735-80-2 | |

| Record name | 2,5-Dichloro-3,6-di(propan-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloro 3,6 Diisopropylpyrazine

Direct Halogenation Strategies

Direct halogenation of an existing pyrazine (B50134) ring is a common method for producing chlorinated derivatives. This approach is contingent on the availability of the 3,6-diisopropylpyrazine substrate and the ability to control the chlorination reaction to achieve the desired 2,5-disubstitution pattern. The electron-donating nature of the isopropyl groups activates the pyrazine ring, but also necessitates precise control to prevent over-chlorination or the formation of other isomers.

The selective chlorination of 3,6-diisopropylpyrazine to yield the 2,5-dichloro product is a key transformation. The success of this reaction hinges on the choice of chlorinating agent and the meticulous optimization of reaction conditions to favor substitution at the C-2 and C-5 positions.

A variety of chlorinating agents are available for the halogenation of nitrogen-containing heterocycles. The selection of the appropriate agent is crucial for achieving high yield and selectivity. While direct chlorination of pyrazine itself can lead to decomposition, specific conditions and reagents can facilitate controlled substitution. google.com For substituted pyrazines, reagents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and elemental chlorine (Cl₂) are commonly considered. Each reagent presents different reactivity profiles and requires specific conditions.

For instance, N-chlorosuccinimide is often used for mild chlorination of activated aromatic systems. google.com The reaction is typically performed in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent. nih.gov Elemental chlorine, on the other hand, is a more powerful chlorinating agent and its reaction with pyrazines can be conducted in the vapor phase at high temperatures or in a polar organic solvent. google.comgoogle.com The conditions must be carefully managed to control the reaction's exothermicity and prevent the formation of unwanted byproducts.

Table 1: Potential Chlorinating Agents and General Conditions for Pyrazine Chlorination

| Chlorinating Agent | Abbreviation | Typical Conditions | Comments |

|---|---|---|---|

| N-Chlorosuccinimide | NCS | Acetonitrile (CH₃CN) or similar polar aprotic solvent, often with a radical initiator or acid catalyst. google.comnih.gov | Mild and selective, suitable for activated rings. |

| Sulfuryl Chloride | SO₂Cl₂ | Can be used neat or in a non-polar solvent like dichloromethane (B109758) (DCM). | Can act as a source of chlorine radicals or electrophilic chlorine. |

| Elemental Chlorine | Cl₂ | Vapor phase at 300-600°C or in a polar solvent like a dialkylamide. google.comgoogle.com | Highly reactive; conditions heavily influence selectivity and yield. |

Achieving the desired 2,5-dichloro substitution pattern requires careful optimization of several reaction parameters. Regioselectivity in the chlorination of heteroaromatic compounds is influenced by factors such as the solvent, temperature, and the presence of catalysts or additives. scilit.comnih.gov The two isopropyl groups at the 3 and 6 positions are electron-donating, which activates the adjacent 2 and 5 positions for electrophilic substitution, making the desired product the thermodynamically favored one.

However, kinetic control and the prevention of side reactions are paramount. The concentration of the reactants, the rate of addition of the chlorinating agent, and the reaction temperature must be precisely controlled. For example, in the chlorination of 2-chloropyrazine, the amount of water present in the solvent was found to influence the ratio of 2,3- to 2,6-dichloropyrazine (B21018) isomers formed. google.com This highlights the sensitivity of the reaction outcome to subtle changes in the reaction environment.

Table 2: Key Parameters for Optimization of Pyrazine Chlorination

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to over-reaction or decomposition. google.com | Running the reaction at lower temperatures may improve selectivity but requires longer reaction times. |

| Solvent | Can influence the reactivity of the chlorinating agent and stabilize intermediates. google.com | Polar, water-soluble organic solvents may be used to control the reaction pathway. google.com |

| Catalyst/Additive | Acid or radical initiators can be required to activate the chlorinating agent. | The addition of a dehydrating agent like POCl₃ can control moisture and influence isomer distribution. google.com |

| Concentration | High concentrations might increase the rate of side reactions. | A slow addition of the chlorinating agent to a dilute solution of the substrate can improve selectivity. |

Selective Chlorination of 3,6-Diisopropylpyrazine

Dimerization and Cyclization Approaches

An alternative to direct chlorination is the construction of the pyrazine ring itself from acyclic precursors. This biomimetic approach builds the 3,6-diisopropylpyrazine core, which would then be chlorinated in a subsequent step. This strategy offers the advantage of unambiguously establishing the substitution pattern of the pyrazine ring prior to halogenation.

A concise and efficient biomimetic synthesis of 2,5-disubstituted pyrazines, such as 2,5-diisopropylpyrazine (B1313309), involves the dimerization of α-amino aldehydes. researchgate.netrsc.org This method mimics a proposed biosynthetic pathway. researchgate.net The key step is the spontaneous self-condensation (dimerization) of two molecules of an α-amino aldehyde. This dimerization forms a dihydropyrazine (B8608421) intermediate, which then readily oxidizes to the stable aromatic pyrazine ring. researchgate.netrsc.org This approach is highly effective for producing symmetrically substituted pyrazines. nih.gov

A significant challenge in this synthetic approach is the inherent instability of free α-amino aldehydes, which tend to self-condense rapidly. nih.gov To overcome this, the α-amino aldehyde intermediate is typically generated in situ from a stable, N-protected precursor. researchgate.netresearchgate.net A common and effective protecting group for the amine functionality is the benzyloxycarbonyl (Cbz) group. total-synthesis.com

The Cbz-protected amino aldehyde can be synthesized and stored. For the key dimerization step, the Cbz group is removed under specific conditions, liberating the free α-amino aldehyde, which then immediately dimerizes. researchgate.netrsc.org A standard and clean method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.netmissouri.edu The reaction cleaves the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene (B28343) as byproducts. total-synthesis.com The choice of solvent is critical, as it must facilitate the hydrogenolysis, the subsequent dimerization, and the final oxidation in a one-pot operation for maximum efficiency. researchgate.netrsc.org

Table 3: Optimized Conditions for One-Pot Hydrogenolysis-Dimerization-Oxidation

| Precursor | Catalyst | Solvent System | Temperature | Yield of 2,5-diisopropylpyrazine | Reference |

|---|

This biomimetic route provides an elegant and efficient pathway to the 3,6-diisopropylpyrazine core, which serves as the direct precursor for the final chlorination step to produce 2,5-dichloro-3,6-diisopropylpyrazine.

Biomimetic Synthesis via α-Amino Aldehyde Dimerization

One-Pot Dimerization and Oxidation Protocols

A concise and biomimetic approach to synthesizing 2,5-disubstituted pyrazines, such as 2,5-diisopropylpyrazine, involves the dimerization of α-amino aldehydes derived from readily available amino acids. rsc.orgresearchgate.net In the case of 2,5-diisopropylpyrazine, the precursor would be valinal, derived from the amino acid valine.

This process begins with the in situ generation of the α-amino aldehyde from a protected precursor, often a Cbz-protected amino alcohol, through hydrogenolysis. The choice of solvent and reaction conditions is critical to facilitate a one-pot sequence of hydrogenolysis, spontaneous dimerization of the resulting α-amino aldehyde to a dihydropyrazine intermediate, and subsequent oxidation to the aromatic pyrazine. researchgate.net A mixture of methanol, ethyl acetate, and acetic acid has been shown to be effective for this transformation, yielding the desired 2,5-diisopropylpyrazine. researchgate.net

Table 1: One-Pot Synthesis of 2,5-Diisopropylpyrazine

| Precursor | Reaction Steps | Key Reagents/Conditions | Product |

|---|

Dehydrogenative Coupling of 2-Aminoalcohols

A powerful and atom-economical method for the synthesis of symmetrical 2,5-dialkylpyrazines is the dehydrogenative self-coupling of 2-aminoalcohols. acs.orgrsc.org This approach utilizes a catalyst to facilitate the formation of the pyrazine ring with the liberation of hydrogen gas and water as the only byproducts.

Earth-abundant base metals, particularly manganese, have emerged as effective catalysts for this transformation. Acridine-based manganese pincer complexes, for instance, have demonstrated high efficiency in catalyzing the dehydrogenative self-coupling of 2-aminoalcohols to yield 2,5-disubstituted symmetrical pyrazines. acs.orgrsc.org The reaction is typically carried out at elevated temperatures in a suitable solvent like toluene, with a catalytic amount of a base such as potassium hydride. acs.org

Table 2: Manganese-Catalyzed Dehydrogenative Coupling

| Substrate | Catalyst | Conditions | Product |

|---|

The proposed mechanism for the manganese-pincer-catalyzed dehydrogenative coupling involves several key steps. acs.orgacs.orgnih.govtib.eu Initially, the active catalyst is an amido species generated in situ. nih.govtib.eu This species facilitates the dehydrogenation of the 2-aminoalcohol to form an aldehyde intermediate. Two molecules of this aldehyde then undergo self-coupling, leading to a 2,5-dihydropyrazine derivative through the elimination of two water molecules. The final step is a rapid, metal-catalyzed dehydrogenation of the dihydropyrazine intermediate, which eliminates a molecule of dihydrogen to form the stable, aromatic pyrazine ring. acs.org

Broader Pyrazine Synthesis Principles Applicable to Dichlorination

The introduction of chlorine atoms at the 2 and 5 positions of the 3,6-diisopropylpyrazine ring is the subsequent and crucial step. The electron-deficient nature of the pyrazine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions. thieme-connect.de However, broader principles of pyrazine synthesis can be adapted for this purpose. A plausible route involves the synthesis of a piperazinedione intermediate followed by chlorination.

A patented process describes the synthesis of 2-chloro-3,6-dialkyl pyrazines from 3,6-dialkyl-2,5-piperazinediones. google.com This intermediate is formed by the condensation of an amino acid or its ester. The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of tetramethylammonium (B1211777) chloride can yield the chlorinated pyrazine. google.com While this patent focuses on minimizing the formation of the dichloro-pyrazine as an impurity, modification of the reaction conditions could potentially favor the formation of the desired 2,5-dichloro-3,6-dialkylpyrazine.

Condensation Reactions of Dicarbonyl Compounds with Diamines

A foundational method for constructing the pyrazine ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netijbpas.com This is followed by an oxidation step to form the aromatic pyrazine. For instance, the reaction of an α-diketone with ethylenediamine (B42938) yields a dihydropyrazine, which is then oxidized to the corresponding pyrazine. While not a direct route to the target molecule, this principle underpins many pyrazine syntheses.

Ring Closure Reactions

Various ring closure strategies contribute to the diverse methodologies for pyrazine synthesis. The autocondensation of two molecules of an imino-ketone, formed by the reaction of a ketone with nitrosyl chloride, in the presence of zinc and acetic acid, can yield symmetrically substituted pyrazines. prepchem.com This represents another classical approach to forming the pyrazine core structure.

Metal-Catalyzed Synthetic Routes

Transition metal-catalyzed reactions are fundamental for forming carbon-carbon bonds on pyrazine rings. rsc.orgresearchgate.net Classical palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi reactions are widely employed to introduce alkyl or aryl groups. rsc.orgrsc.org For the synthesis of this compound, a potential strategy would involve a dihalogenated pyrazine precursor, such as 2,5-dichloro-3,6-dibromopyrazine, which could then undergo a double cross-coupling reaction to introduce the isopropyl groups.

The Negishi coupling, which pairs organozinc reagents with organic halides in the presence of a nickel or palladium catalyst, is a versatile method for C-C bond formation in pyrazine chemistry. rsc.org For instance, halopyrazines can be coupled with alkylzinc halides. A catalyst system like Pd(dppf)Cl₂ has been shown to be effective and selective for such transformations. rsc.org Similarly, the Suzuki coupling, which utilizes organoboron compounds, has been successfully applied to halogenated pyrazines. The double Suzuki coupling of bromochloropyrazine with various organoborons demonstrates the feasibility of introducing two substituents onto the ring. rsc.org

Another powerful approach is the direct C-H functionalization of the pyrazine ring. This avoids the need for pre-functionalized starting materials (e.g., halogenated pyrazines). Catalysts based on iridium, cobalt, and manganese have been developed for the C-alkylation of methyl groups on N-heteroaromatic compounds, including pyrazines, using alcohols as the alkylating agents. mdpi.comorganic-chemistry.org For example, an [Cp*IrCl₂]₂ catalyst can facilitate the C-alkylation of methyl groups on pyrazines. organic-chemistry.org While this is specific to methyl groups, it highlights the ongoing development of C-H activation methodologies that could potentially be adapted for introducing isopropyl groups.

The table below summarizes various metal-catalyzed reactions applicable to the functionalization of the pyrazine ring, which could be integrated into a synthetic route for this compound.

| Reaction Type | Catalyst / Reagents | Substrate Example | Product Type | Reference(s) |

| Suzuki Coupling | Pd₂(dba)₃ / Ligand, Base | Bromochloropyrazine + Organoboron | Di-substituted Pyrazine | rsc.org |

| Negishi Coupling | Pd(dppf)Cl₂ | Halopyrazine + Alkylzinc halide | Alkyl-substituted Pyrazine | rsc.org |

| Stille Coupling | Pd Catalyst | Stannylated Pyrazine + Acyl Chloride | Acyl-substituted Pyrazine | rsc.orgrsc.org |

| C-H Alkylation | [Cp*IrCl₂]₂ / Base | Methyl-substituted Pyrazine + Alcohol | Chain-elongated Alkyl Pyrazine | mdpi.comorganic-chemistry.org |

| C-H Alkylation | Co(NNN)Br₂ Complex | Methyl-substituted Pyrazine + Alcohol | Alkyl-substituted Pyrazine | mdpi.com |

Green Chemistry Perspectives in Pyrazine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including pyrazines. The focus is on developing methodologies that are more environmentally benign, cost-effective, and energy-efficient. mdpi.comrasayanjournal.co.in This involves the use of safer solvents, renewable starting materials, catalytic instead of stoichiometric reagents, and energy-efficient techniques like microwave irradiation. mdpi.comrasayanjournal.co.in

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often rely on hazardous organic solvents. Research has focused on using greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in The biosynthesis of pyrazines by microorganisms represents an inherently green method, occurring in aqueous media under mild conditions. dmaiti.com While primarily used for flavor and fragrance compounds, biocatalytic approaches hold promise for pharmaceutical intermediates by offering high selectivity and reducing the need for toxic reagents and solvents. researchgate.net

The use of earth-abundant and less toxic metal catalysts is another key area. While palladium is a highly effective catalyst, its cost and toxicity are concerns. Catalysts based on manganese, an earth-abundant metal, have been developed for the dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazines, producing only water and hydrogen gas as byproducts. rsc.org This atom-economical approach is both sustainable and environmentally benign. rsc.org

Energy efficiency is also a major consideration. Microwave-assisted and ultrasonic irradiation techniques can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. mdpi.comchemicalbook.com These techniques are increasingly being applied to the synthesis of various heterocyclic compounds and align with the green chemistry goal of designing for energy efficiency. mdpi.comchemicalbook.com

The following table compares various green chemistry approaches applicable to pyrazine synthesis.

| Green Chemistry Approach | Key Principle(s) | Example Application/Method | Advantages | Reference(s) |

| One-Pot Synthesis | Atom Economy, Waste Reduction | Condensation of dicarbonyls and diamines in a single step. | Reduced solvent use, simplified workup, less waste. | google.com |

| Use of Green Solvents | Safer Chemicals, Pollution Prevention | Reactions conducted in water, ethanol, or ionic liquids. | Reduced toxicity and environmental impact. | rasayanjournal.co.inchemicalbook.com |

| Base-Metal Catalysis | Use of Renewable Feedstocks (catalyst) | Manganese-catalyzed dehydrogenative coupling of amino alcohols. | Low toxicity, cost-effective, sustainable. | rsc.org |

| Biocatalysis | Safer Chemistry, Energy Efficiency | Microbial fermentation to produce alkylpyrazines. | Environmentally friendly, mild conditions, high selectivity. | dmaiti.com |

| Microwave/Ultrasound | Energy Efficiency | Microwave-assisted synthesis of nitrogen heterocycles. | Faster reactions, higher yields, reduced energy consumption. | mdpi.comchemicalbook.com |

Chemical Reactivity and Transformation Pathways of 2,5 Dichloro 3,6 Diisopropylpyrazine

Nucleophilic Substitution Reactions at the Halogenated Positions

The chlorine atoms at the 2 and 5 positions of 2,5-dichloro-3,6-diisopropylpyrazine are prone to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The pyrazine (B50134) ring's inherent electron-deficient character facilitates this type of reaction. thieme-connect.de For halopyrazines, the presence of electron-donating groups, such as the isopropyl groups in the target molecule, may necessitate more forcing reaction conditions for nucleophilic exchange to occur. thieme-connect.de

Table 1: Plausible Reaction Products of this compound with Amines

| Nucleophile | Mono-substituted Product | Di-substituted Product |

|---|---|---|

| R-NH₂ | 2-amino-5-chloro-3,6-diisopropylpyrazine | 2,5-diamino-3,6-diisopropylpyrazine |

Note: R represents an alkyl or aryl group. The formation of mono- versus di-substituted products can be controlled by adjusting the reaction stoichiometry and conditions.

Similarly, oxygen-based nucleophiles like alcohols (in the form of their corresponding alkoxides) can displace the chlorine atoms. These reactions would lead to the formation of alkoxy-substituted pyrazines. The reactivity would be influenced by the nucleophilicity of the alkoxide and the reaction temperature.

Table 2: Potential Reaction Products of this compound with Alcohols/Alkoxides

| Nucleophile | Mono-substituted Product | Di-substituted Product |

|---|

Note: R represents an alkyl or aryl group. The reaction is typically carried out in the presence of a base to generate the more nucleophilic alkoxide.

The nucleophilic substitution at the halogenated positions of this compound is anticipated to proceed via a bimolecular addition-elimination mechanism (SNAr). chemistrysteps.com This mechanism involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring, including the nitrogen atoms.

Elimination of the leaving group: The aromaticity of the pyrazine ring is restored by the departure of the chloride ion.

In some instances, particularly with certain nucleophiles and reaction conditions, an alternative ring-opening-ring-closing (ANRORC) mechanism may be in operation for nucleophilic substitutions on pyrazines. thieme-connect.de However, for the substitution of halogens, the SNAr pathway is generally more common.

Electrophilic Aromatic Substitution on the Pyrazine Core

The pyrazine ring is inherently electron-deficient and therefore generally resistant to electrophilic aromatic substitution (EAS). wikipedia.org In acidic media, protonation of the ring nitrogen atoms further deactivates the ring towards electrophilic attack. wikipedia.org However, the presence of activating groups can facilitate such reactions.

Since the only available positions for electrophilic attack on the pyrazine core of this compound are the hydrogen atoms on the isopropyl groups, a typical electrophilic aromatic substitution on the ring itself is not possible. Any electrophilic functionalization would likely occur at the isopropyl side chains.

Should a hypothetical electrophilic aromatic substitution on a related, non-halogenated 2,5-diisopropylpyrazine (B1313309) be considered, the directing effects of the isopropyl groups would need to be taken into account. Alkyl groups are ortho- and para-directing activators in electrophilic aromatic substitution. In the pyrazine system, this would translate to directing an incoming electrophile to the positions adjacent (ortho) or opposite (para) to the alkyl group. However, in this compound, all ring carbons are already substituted.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated heteroaromatics like dichloropyrazines, these reactions allow for selective functionalization. However, the reactivity and selectivity can be influenced by factors such as the position of the halogens, the nature of other substituents on the ring (like the isopropyl groups), the choice of catalyst, ligands, and reaction conditions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide to form a C-C bond. researchgate.netfishersci.co.uk This reaction is widely used for the arylation, vinylation, or alkylation of heteroaryl halides. nih.gov For dichlorinated heterocycles, such as various dichloropyridines and dichloroquinoxalines, mono- or di-substitution can be achieved, often with regioselectivity controlled by the electronic environment of the chlorine atoms or the steric hindrance of the catalyst system. researchgate.net

Despite the extensive research on Suzuki couplings with related dihaloheteroarenes, a specific study detailing the reaction of this compound with organoboron reagents could not be located. Therefore, no data on reaction conditions, catalyst systems, yields, or regioselectivity for this specific substrate is available.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl or heteroaryl halides and amines. wikipedia.orgrug.nl This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. scienceopen.com The choice of phosphine (B1218219) ligand is crucial for the success and scope of the reaction, with different generations of ligands developed to couple a wide array of amines and aryl halides under milder conditions. wikipedia.org

A search of the chemical literature did not yield any specific examples of the Buchwald-Hartwig amination being performed on this compound. As a result, there is no available data on its reactivity with various amines, the optimal catalyst-ligand systems, or the yields of potential aminated products.

Oxidative coupling reactions form new bonds through a dehydrogenative process, often facilitated by a metal catalyst or a chemical oxidant. researchgate.netnih.gov These reactions represent an atom-economical approach to C-C or C-heteroatom bond formation by activating C-H bonds. Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used in such transformations. nih.govmdpi.com

There are no documented studies of this compound being used as a substrate in oxidative coupling reactions. The potential for C-H activation on the isopropyl groups or coupling with other aromatic systems remains unexplored for this molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed interpretation of ¹H and ¹³C NMR spectra is not possible without the actual spectral data. This would include the identification and assignment of signals corresponding to the isopropyl protons and the carbon framework of the pyrazine (B50134) ring.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Information regarding the precise molecular mass as determined by High-Resolution Mass Spectrometry (HRMS) and the fragmentation patterns observed in Gas Chromatography-Mass Spectrometry (GC-MS) is unavailable.

Vibrational Spectroscopy for Functional Group Identification

The characteristic vibrational frequencies for the functional groups present in 2,5-dichloro-3,6-diisopropylpyrazine, which would be identified using techniques like Fourier-Transform Infrared (FTIR) spectroscopy, are not documented in the available resources.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra or associated vibrational frequency data for this compound have been reported in the available scientific literature.

Raman Spectroscopy

There is no published data regarding the Raman spectroscopic analysis of this compound.

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been determined or reported, meaning no information on its solid-state conformation, bond lengths, bond angles, or crystal packing is available.

An in-depth analysis of the scientific literature reveals a significant gap in the computational and theoretical studies specifically focused on the chemical compound This compound . Despite the availability of advanced computational methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, which are frequently applied to understand the structural and electronic properties of various organic molecules, dedicated research on this particular substituted pyrazine is not present in the reviewed scientific papers and scholarly articles.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular behavior at the atomic level. Methodologies like DFT are routinely used to predict optimized molecular geometries, analyze electronic structures through frontier molecular orbitals (HOMO/LUMO), and map electrostatic potentials to forecast reactive sites. Similarly, MD simulations offer a way to study the dynamic behavior of molecules, including their interactions and conformational changes over time.

However, the application of these specific computational techniques to this compound has not been documented in the accessible scientific literature. Consequently, detailed research findings regarding its geometry optimization, conformational analysis, electronic structure, electrostatic potential, molecular interactions, and conformational dynamics are unavailable.

This lack of published data prevents a detailed discussion and the creation of informative data tables as requested for the specified computational and theoretical studies of this compound. Further research initiatives would be required to generate the empirical data needed to fulfill the outlined analysis.

Computational and Theoretical Studies

Quantum Chemical Exploration of Bonding and Reactivity

Quantum chemical calculations have emerged as powerful tools in modern chemistry, offering profound insights into the electronic structure, bonding characteristics, and reactivity of molecules. mdpi.com For complex heterocyclic systems such as 2,5-dichloro-3,6-diisopropylpyrazine, these computational methods provide a molecular-level understanding that is often inaccessible through experimental techniques alone. Density Functional Theory (DFT) and other multireference methods are frequently employed to model the behavior of such compounds with a high degree of accuracy. uchicago.edursc.org

Analysis of Chemical Bonding Within the Pyrazine (B50134) Ring and Substituents

The chemical bonding in this compound is a delicate interplay of the aromatic pyrazine core and the electronic effects of its substituents. The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. researchgate.net This inherent electron deficiency is further modulated by the chloro and isopropyl groups.

Natural Bond Orbital (NBO) analysis is a common computational technique used to study the delocalization of electron density and the nature of the orbitals involved in bonding. For this compound, NBO analysis would likely reveal the specific orbital interactions that contribute to the stability of the molecule and highlight the polarization of the C-Cl and C-C bonds.

The following table presents hypothetical data from a DFT calculation on this compound, illustrating the expected trends in bond lengths and Mulliken atomic charges.

| Bond | Calculated Bond Length (Å) | Atom | Calculated Mulliken Charge (e) |

|---|---|---|---|

| N1-C2 | 1.335 | N1 | -0.45 |

| C2-C3 | 1.410 | C2 | 0.25 |

| C3-N4 | 1.335 | C3 | 0.15 |

| C2-Cl | 1.730 | Cl | -0.18 |

| C3-C(isopropyl) | 1.520 | C(isopropyl) | -0.10 |

Prediction of Reaction Pathways and Transition States

A significant application of quantum chemical methods is the prediction of reaction pathways and the characterization of transition states. youtube.com For this compound, a likely reaction is nucleophilic aromatic substitution, where a nucleophile replaces one of the chloro substituents. Computational chemistry can model the entire reaction coordinate, from the reactants to the products, identifying the transition state and calculating the activation energy barrier. youtube.com

The process of locating a transition state often involves initial guesses of its geometry, followed by optimization algorithms that search for a first-order saddle point on the potential energy surface. youtube.com Once a transition state is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the desired species. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

The following table presents hypothetical data for a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-), illustrating the kind of information that can be obtained from such a study.

| Reaction Step | Calculated Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Nu- |

| Transition State | +25.5 | Highest energy point along the reaction coordinate |

| Products | -10.2 | Substituted pyrazine + Cl- |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Protocols

The synthesis of pyrazine (B50134) derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry. Future research should prioritize the development of more environmentally benign and efficient synthetic routes to 2,5-dichloro-3,6-diisopropylpyrazine.

Current synthetic approaches for similar dialkyl pyrazines often rely on multi-step sequences that may involve harsh reagents and generate significant waste. A key future direction is the exploration of catalytic, atom-economical reactions. For instance, methods like the dehydrogenative coupling of β-amino alcohols catalyzed by earth-abundant metals such as manganese have proven effective for creating symmetrical 2,5-dialkyl-substituted pyrazines. nih.gov Adapting such methodologies could provide a direct and sustainable route, generating only water and hydrogen gas as byproducts. nih.gov

Furthermore, the principles of green chemistry, such as the use of safer solvents and the reduction of energy consumption, should be integral to new synthetic designs. mdpi.com This includes exploring enzymatic catalysis, which can offer high selectivity under mild conditions, as demonstrated in the synthesis of other pyrazinamide (B1679903) derivatives. nih.gov

| Parameter | Traditional Synthesis (Example) | Proposed Sustainable Protocol |

| Catalyst | Stoichiometric reagents (e.g., POCl₃, PCl₅) | Catalytic amounts of earth-abundant metals (e.g., Manganese) |

| Byproducts | Phosphorous oxides, HCl | Water, Hydrogen gas |

| Atom Economy | Low | High |

| Solvents | Chlorinated solvents | Greener alternatives (e.g., bio-derived solvents, water) |

| Reaction Conditions | High temperatures, sealed tubes | Milder conditions, potentially lower energy input |

This table provides a conceptual comparison between traditional synthetic methods for related compounds and potential future sustainable protocols for this compound.

Investigation of Undiscovered Reaction Pathways and Catalytic Transformations

The two chlorine atoms on the pyrazine ring of this compound are prime handles for a variety of chemical transformations, yet their reactivity remains largely unexplored. Future research should focus on leveraging these reactive sites through modern catalytic methods.

The chloro-substituents are ideal leaving groups for transition-metal-catalyzed cross-coupling reactions. Exploring a range of reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings could lead to a diverse library of novel 3,6-diisopropylpyrazine derivatives with tailored electronic and steric properties. tandfonline.comresearchgate.net The investigation of novel catalyst systems, including those based on palladium, nickel, or copper, could uncover more efficient and selective transformations.

Beyond cross-coupling, the unique electronic nature of the pyrazine ring invites exploration of other reaction types. mdpi.com This includes direct C-H functionalization at the isopropyl groups or exploring the potential for the pyrazine nitrogens to act as ligands in organometallic chemistry. Uncovering new reaction pathways will be crucial for expanding the chemical space accessible from this starting material.

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry offers a powerful tool to accelerate the discovery and optimization of synthetic routes. Applying advanced computational modeling to this compound can provide deep mechanistic insights and predict reaction outcomes, thereby reducing the need for extensive empirical screening.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, determine transition state energies, and predict the feasibility of proposed synthetic pathways. This approach can guide the rational selection of catalysts, ligands, and reaction conditions for cross-coupling reactions or other transformations. For instance, computational studies can help understand the oxidative addition and reductive elimination steps in a catalytic cycle, optimizing it for higher yield and selectivity.

Molecular modeling has also been used to corroborate the structure and dimensions of self-assembled systems based on other pyrazine derivatives. rsc.orgresearchgate.net Similar predictive modeling for this compound derivatives could forecast their potential in forming complex supramolecular architectures, guiding synthetic efforts toward molecules with desired self-assembly properties.

Integration with Flow Chemistry and High-Throughput Experimentation

To efficiently explore the vast parameter space of potential reactions, the integration of modern automation technologies is essential. Flow chemistry and high-throughput experimentation (HTE) are particularly well-suited for investigating the synthesis and reactivity of this compound.

HTE allows for the rapid screening of numerous reaction conditions (catalysts, ligands, bases, solvents, temperatures) in parallel, using miniaturized reaction formats. acs.orgyoutube.comyoutube.com This approach is ideal for quickly identifying optimal conditions for challenging cross-coupling reactions or for discovering entirely new catalytic transformations. acs.org

Flow chemistry offers advantages in terms of safety, scalability, and control over reaction parameters like temperature and mixing. vapourtec.com Reactions that are difficult or hazardous to run in batch, such as those involving highly reactive intermediates or exothermic processes, can often be performed safely and efficiently in a continuous flow reactor. researchgate.net A combined HTE and flow chemistry approach could dramatically accelerate the development of robust and scalable syntheses for derivatives of this compound.

| Experiment No. | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Toluene (B28343) | Result |

| 2 | Pd₂(dba)₃ (2%) | XPhos | Cs₂CO₃ | Dioxane | Result |

| 3 | NiCl₂(dppp) (5%) | dppp | K₂CO₃ | DMF | Result |

| 4 | CuI (10%) | Phen | t-BuOK | DMSO | Result |

| ... | ... | ... | ... | ... | ... |

This interactive table illustrates a hypothetical high-throughput screening setup for a Suzuki coupling reaction with this compound to rapidly identify optimal reaction conditions.

Potential in Supramolecular Chemistry and Self-Assembly of Pyrazine-Based Systems

The rigid, planar core of the pyrazine ring makes it an excellent building block, or "tecton," for constructing larger, ordered structures through self-assembly. rsc.orgresearchgate.net The specific substitution pattern of this compound offers unique opportunities in this field.

The bulky isopropyl groups can influence the solid-state packing and solubility of derived molecules, while the chloro- positions can be functionalized with groups capable of directing self-assembly, such as hydrogen bond donors/acceptors or coordinating ligands for metal ions. researchgate.net This could lead to the formation of a variety of supramolecular structures, including coordination polymers, metallacages, or liquid crystals. acs.org

Future research could involve replacing the chlorine atoms with pyridyl or carboxylate groups to create tectons for coordination-driven self-assembly. rsc.orgresearchgate.net The resulting materials could have interesting properties and potential applications in areas such as gas storage, catalysis, or molecular sensing. Exploring the polymorphic self-assembly of these new derivatives on surfaces could also be a fruitful avenue for creating functional molecular devices. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dichloro-3,6-diisopropylpyrazine, and how can reaction parameters be optimized for improved yields?

- Methodological Answer : Microwave-assisted synthesis (MAS) is a promising approach for pyrazine derivatives, as demonstrated in the synthesis of structurally related bis-carbothioamide pyrazoles . Reaction optimization should focus on temperature control (e.g., 100–150°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of halogenating agents (e.g., POCl₃ or PCl₅). For diisopropyl substitution, pre-functionalization of the pyrazine core with isopropyl groups prior to chlorination may reduce steric hindrance .

Q. How should researchers purify this compound when byproducts with similar polarity are present?

- Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization using a mixed solvent system (e.g., ethanol/dichloromethane). Structural confirmation via single-crystal X-ray diffraction (SHELX software) is critical to distinguish target compounds from impurities, as seen in pyrazine dicarbaldehyde characterization .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

- Methodological Answer : Use and NMR to confirm substitution patterns and symmetry. IR spectroscopy can identify C-Cl stretching (550–600 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (via SHELXL) resolves stereoelectronic effects from chlorine and isopropyl groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model chlorine’s electron-withdrawing effects and isopropyl steric bulk. DFT calculations can map frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity toward nucleophilic aromatic substitution, as validated in thermochemical studies of halogenated systems .

Q. How should researchers resolve contradictions between experimental NMR data and computational chemical shift predictions?

- Methodological Answer : Cross-validate using solvent-effect simulations (e.g., PCM model in Gaussian) and compare with empirical databases (e.g., CC-DPS). Discrepancies often arise from solvation or conformational dynamics. Adjust computational parameters (e.g., exchange-correlation functionals) to align with experimental conditions .

Q. What strategies are effective for analyzing non-covalent interactions in the crystal lattice of this compound?

- Methodological Answer : Use Hirshfeld surface analysis (CrystalExplorer) to quantify halogen∙∙∙π and C-H∙∙∙Cl interactions. Supramolecular synthon principles (e.g., Desiraju’s work) explain how steric bulk from isopropyl groups influences packing motifs .

Q. How can researchers design derivatives of this compound for targeted applications (e.g., catalysis or medicinal chemistry)?

- Methodological Answer : Replace chlorine with functional groups (e.g., amines, thiols) via palladium-catalyzed cross-coupling. Computational docking studies (AutoDock Vina) can predict bioactivity, while QSPR models (CC-DPS) correlate substituent effects with properties like solubility .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across different laboratories?

- Methodological Answer : Document reaction parameters (e.g., microwave power, ramp time) and purification thresholds (e.g., Rf values, melting points). Share raw crystallographic data (CIF files) and computational input files publicly, adhering to FAIR principles .

Q. How can researchers address batch-to-batch variability in chlorination reactions?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Statistical design of experiments (DoE) identifies critical variables (e.g., reagent purity, moisture levels) impacting yield .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.